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Compound of Interest

Compound Name: 2-bromo-4-ethynylaniline
CAS No.: 2613383-15-4
Cat. No.: B6180369
Get Quote
. J

Technical Guide: 4-Ethynylaniline vs. 2-Bromo-4-
ethynylaniline

Core Directive: Comparative Analysis of Synthetic Utility, Reactivity, and Medicinal Chemistry
Applications.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor development,
4-ethynylaniline (4-EA) serves as a foundational "privileged structure.” It provides a linear
geometry with two distinct attachment points: a nucleophilic amine and a bio-orthogonal alkyne.

2-Bromo-4-ethynylaniline (2-Br-4-EA) represents a strategic evolution of this scaffold. The
introduction of an ortho-bromine atom introduces three critical changes:

e Electronic Modulation: Significant reduction in amine nucleophilicity (

depression).
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« Steric Influence: Torsional strain that can force non-planar conformations in biaryl systems.

o Synthetic Orthogonality: A third reactive handle (C-Br) enabling late-stage diversification via
palladium-catalyzed cross-coupling (Suzuki/Buchwald), distinct from the alkyne
(Sonogashira/Click) and amine (Amidation/SNAr) reactivities.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7][8]

The following table summarizes the key physicochemical descriptors essential for experimental

planning.
. 2-Bromo-4-ethynylaniline
Feature 4-Ethynylaniline (4-EA)
(2-Br-4-EA)
- , Aniline with para-ethynyl and
Structure Aniline with para-ethynyl group
ortho-bromo
114772-53-1 (Isomer check
CAS Number 14235-81-5 _
required®)
Molecular Weight 117.15 g/mol 196.05 g/mol
] o ~1.5 - 2.0 (Highly deficient due
Predicted pKa (NH2) ~3.1 - 3.5 (Electron deficient)
to -1 effect of Br)
LogP (Lipophilicity) ~1.6 ~2.4 (Increased lipophilicity)
Physical State Yellow/Brown Crystalline Solid Off-white/Brown Solid
) - Light/Moisture sensitive, store
Storage Light sensitive, store < -20°C

<-20°C

*Note: Nomenclature can vary. Ensure the structure corresponds to 4-amino-3-
bromophenylacetylene if the bromine is ortho to the amine.

Synthetic Accessibility & Protocols
Synthesis of 4-Ethynylaniline (Standard Route)
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The synthesis typically proceeds via Sonogashira coupling of 4-iodoaniline with
trimethylsilylacetylene (TMSA), followed by desilylation.

Causality: lodine is chosen over bromine for the starting material because the C-1 bond is
weaker, allowing for milder coupling conditions that preserve the free amine without requiring
protection.

Synthesis of 2-Bromo-4-ethynylaniline (Selective Route)

Direct bromination of 4-ethynylaniline is ill-advised due to the competing reactivity of the alkyne
(forming vinyl bromides). The preferred route utilizes chemoselective Sonogashira coupling.

Starting Material: 2-Bromo-4-iodoaniline. Mechanism: The reactivity difference between C-1 and
C-Br bonds allows Pd(0) to insert oxidatively into the C-I bond exclusively at room temperature,
leaving the C-Br bond intact for future reactions.

Protocol: Selective Synthesis of 2-Br-4-EA

» Reagents: 2-Bromo-4-iodoaniline (1.0 eq), TMS-Acetylene (1.1 eq), Pd(PPh3)2CI2 (2 mol%),
Cul (1 mol%), Et3N (3.0 eq), THF (0.2 M).

o Coupling: Degas THF/Et3N. Add catalyst and starting material.[1][2][3][4] Stir at Room
Temperature (strictly < 40°C) for 4-6 hours. Monitor by TLC/LCMS.

o Critical Control Point: High heat will activate the C-Br bond, leading to polymerization or
bis-coupling.

o Deprotection: Dilute crude mixture with MeOH. Add K2CO3 (2.0 eq). Stir for 30 mins.
o Workup: Aqueous extraction (EtOAc/Water). Dry over Na2SOA4.

 Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the
diamine byproduct.

Reactivity Profile & Mechanistic Divergence
Amine Nucleophilicity

e 4-EA: The amine is moderately nucleophilic. It readily participates in
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reactions with chloropyrimidines or quinazolines to form kinase inhibitor cores.

e 2-Br-4-EA: The inductive withdrawal (- effect) of the ortho-bromine significantly lowers the
HOMO energy of the nitrogen lone pair.

o Implication: Reactions requiring the amine to act as a nucleophile (e.g., amide coupling)
will require stronger bases, higher temperatures, or more activated electrophiles
compared to 4-EA.

Orthogonal "Handle" Strategy

The defining advantage of 2-Br-4-EA is the ability to perform sequential cross-couplings.
o Step 1 (Alkyne): Click chemistry (CUAAC) or Sonogashira to attach a "tail.”
e Step 2 (Amine): Formation of the hinge-binding core.

e Step 3 (Bromine): Suzuki coupling to introduce a solubilizing group or a hydrophobic moiety
to target the "gatekeeper” residue in a kinase pocket.

Visualization: Synthetic Logic & Workflows

The following diagrams illustrate the comparative synthesis and the divergent reactivity options.
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Figure 1: Comparative synthetic pathways. Note the requirement for chemoselectivity in the 2-
Br-4-EA route.
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Figure 2: Orthogonal reactivity profile of 2-Br-4-EA, highlighting the "Path C" option unavailable
in 4-EA.
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Applications in Drug Discovery[13]
Kinase Inhibitors (EGFR/BTK)

Both molecules are precursors for Type | and Type Il kinase inhibitors.

e 4-EA Usage: Often used to synthesize analogs of Erlotinib or Gefitinib where the ethynyl
group extends into the solvent front or a specific hydrophobic pocket.

e 2-Br-4-EA Usage: The bromine atom mimics the steric bulk of a methyl group but with
halogen-bonding capability. In EGFR inhibitors, substituting the aniline ring at the ortho
position (relative to the amine) can induce a twisted conformation, forcing the molecule to
adopt a specific binding pose that improves selectivity against wild-type vs. mutant kinases
(e.g., T790M).

Covalent Inhibitors

The ethynyl group in 4-EA is generally inert to cysteine. However, 2-Br-4-EA can be converted
into a functionalized acrylamide. The Br position allows for the attachment of a "warhead" tuner
—an electron-withdrawing group installed via Suzuki coupling that modulates the reactivity of a
nearby acrylamide (if synthesized on the amine).

PROTACSs (Proteolysis Targeting Chimeras)

In PROTAC design, the "linker" attachment is critical.
e 4-EA: Offers a linear alkyne linker attachment.

e 2-Br-4-EA: Allows for a branched linker strategy. The drug warhead attaches via the amine,
the E3 ligase ligand via the alkyne, and a solubility-enhancing group (e.g., PEG chain or
piperazine) can be attached at the bromine position to tune the physicochemical properties
(LogD, solubility) of the final chimera.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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